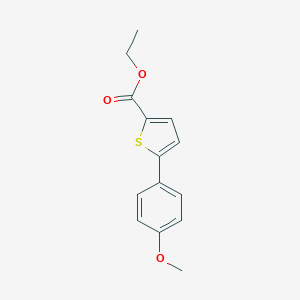

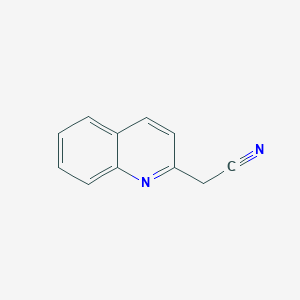

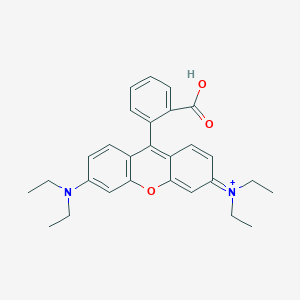

1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

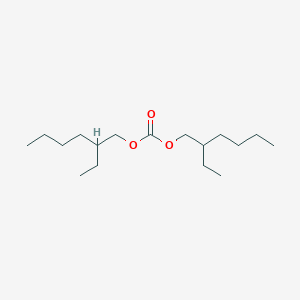

The synthesis of pyrazole derivatives, including 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid, often involves the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium. This process yields various pyrazole derivatives characterized by their structural and functional diversity (Mathew, Suresh, & Anbazhagan, 2014).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been elucidated using techniques such as IR, ^1H NMR, ^13C NMR, Mass, and elemental analyses. These methodologies provide a comprehensive understanding of the compound's molecular architecture, including the arrangement of atoms and the presence of functional groups, contributing to its chemical behavior and reactivity (Mathew, Suresh, & Anbazhagan, 2014).

Chemical Reactions and Properties

The chemical reactions and properties of pyrazole derivatives are influenced by their molecular structure. The presence of the thiophene and pyrazole rings contributes to the compound's reactivity towards various reagents, offering a pathway for the synthesis of a broad range of derivatives with potential biological activities. Such derivatives exhibit enhanced pharmacological properties due to the modifications in their chemical structure (Mathew, Suresh, & Anbazhagan, 2014).

科学的研究の応用

Organic Synthesis and Heterocyclic Chemistry

Pyrazole derivatives, including those with carboxylic acid functionalities, are pivotal in organic synthesis and the development of heterocyclic compounds. These compounds serve as building blocks for synthesizing a diverse range of heterocyclic structures due to their reactivity and versatility. For example, pyrazole carboxylic acid derivatives have been highlighted for their broad spectrum of biological activities, signifying their importance in the synthesis of pharmacologically active molecules (Cetin, 2020). Similarly, the chemistry of dicyanomethylene-pyrazoline derivatives showcases their utility as precursors for creating various heterocyclic compounds, highlighting the synthetic versatility of pyrazole-based structures (Gomaa & Ali, 2020).

Pharmacological Applications

The biological activities of pyrazole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, are well-documented. For instance, pyrazole carboxylic acids and their derivatives exhibit significant biological activities, such as antimicrobial and anticancer effects, underscoring their potential in medicinal chemistry as scaffolds for drug discovery (Cetin, 2020). Moreover, thiophene analogs have been evaluated for their carcinogenic potential, providing insights into the structure-activity relationships that govern their biological effects (Ashby et al., 1978).

Material Science and Optoelectronics

Functionalized heteroaromatic compounds, including pyrazole and thiophene derivatives, find applications in optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for electronic devices, highlighting the potential of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid in the development of luminescent elements and photoelectric conversion elements (Lipunova et al., 2018).

特性

IUPAC Name |

1-phenyl-5-thiophen-2-ylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S/c17-14(18)11-9-12(13-7-4-8-19-13)16(15-11)10-5-2-1-3-6-10/h1-9H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUATZWSTXLFCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378014 |

Source

|

| Record name | 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |

CAS RN |

220192-02-9 |

Source

|

| Record name | 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)